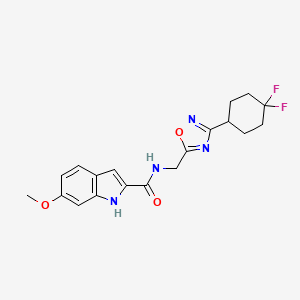
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C19H20F2N4O3 and its molecular weight is 390.391. The purity is usually 95%.
BenchChem offers high-quality N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Novel Derivative Synthesis : Compounds similar to the one have been synthesized for various purposes, including antidiabetic screenings, as seen in the synthesis of novel dihydropyrimidine derivatives, which were evaluated for their antidiabetic activity using in vitro methods (Lalpara et al., 2021). This showcases the chemical's potential in the synthesis of new molecules with possible therapeutic applications.
Catalyzed Chemodivergent Annulations : The use of Rh(III)-catalyzed annulations between indoles and iodonium carbenes to form tricyclic and tetracyclic N-heterocycles (Nunewar et al., 2021) demonstrates advanced synthetic techniques that could be applicable to the synthesis of the compound , potentially leading to novel pharmaceuticals or materials.
Biological Activity and Drug Discovery
HDAC6 Inhibitors for Alzheimer's Disease : A series of hydroxamic acids, including an indolyl-substituted compound, showed potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound decreased phosphorylation and aggregation of tau proteins and showed neuroprotective activity, suggesting potential treatment avenues for Alzheimer's disease (Lee et al., 2018). This indicates that related compounds might have similar neuroprotective or protein-targeting capabilities.
Anticancer Potential of Indole Derivatives : The synthesis and evaluation of indole derivatives, including Schiff bases and their cyclocondensation products, for antioxidant and antimicrobial activities (Saundane & Mathada, 2015), point towards the versatility of indole-based compounds in therapeutic applications, including potential anticancer properties.
Fluorine-18-labeled Antagonists for Imaging : The development of fluorine-18-labeled derivatives for potential use in imaging studies, particularly for receptor distribution and activity monitoring in the brain (Lang et al., 1999), highlights the role of fluorinated indole derivatives in diagnostic and therapeutic contexts.
Mécanisme D'action
Target of Action
The primary target of the compound N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and their firing patterns.
Mode of Action
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide acts as a positive allosteric modulator of SK channels . It increases the activity of these channels in the Purkinje cells of the cerebellar cortex, leading to hyperpolarization and consequently, a slower firing rate .
Biochemical Pathways
The compound affects the olivo-cerebellar network, which is theorized to contribute to the dysfunction of oscillatory neuronal input to the motor cortex that results in the presentation of motor tremors in the typical 4-12 Hz band associated with essential tremor . By inhibiting this dysfunctional firing, N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide may provide benefit to patients with essential tremor.
Result of Action
The molecular and cellular effects of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide’s action include the hyperpolarization of Purkinje cells and a decrease in their firing rate . This leads to a decrease in the activity of the olivo-cerebellar network, which may result in a reduction of motor tremors associated with essential tremor.
Propriétés
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O3/c1-27-13-3-2-12-8-15(23-14(12)9-13)18(26)22-10-16-24-17(25-28-16)11-4-6-19(20,21)7-5-11/h2-3,8-9,11,23H,4-7,10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHWJSVJFLXIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NC(=NO3)C4CCC(CC4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

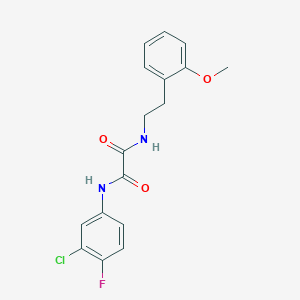
![Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2681407.png)
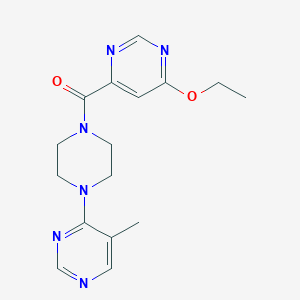
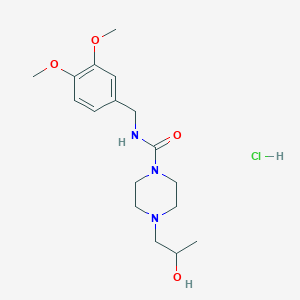
![2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2681411.png)
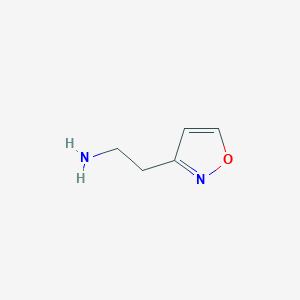
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2681416.png)
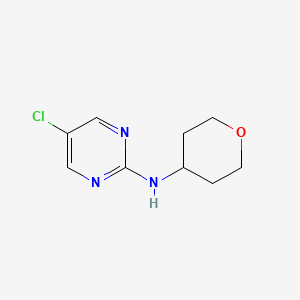
![N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2681418.png)
![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2681419.png)
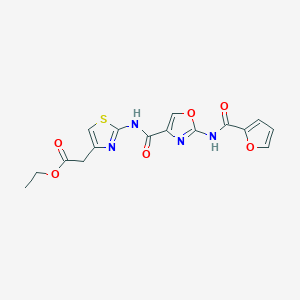
![2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole](/img/structure/B2681424.png)
![4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681427.png)
![(3R)-3-(5-chlorothiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2681429.png)